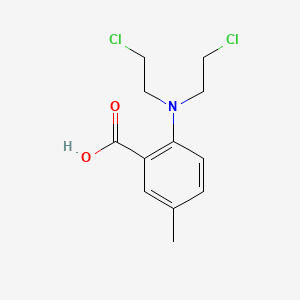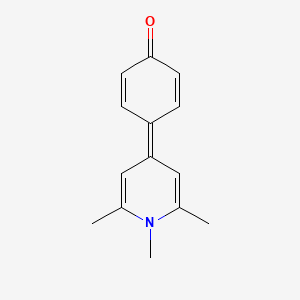
4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one is a complex organic compound that features a pyridine ring substituted with three methyl groups and a cyclohexadienone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. One possible route could involve the alkylation of pyridine followed by cyclization and subsequent functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis procedures, incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles to minimize waste and energy consumption would be a key consideration.
化学反应分析
Types of Reactions
4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: Electrophilic or nucleophilic substitution reactions could be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including temperature control, solvent choice, and reaction time.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound
科学研究应用
Chemistry
In chemistry, 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology and Medicine
In biology and medicine, this compound could be investigated for its potential biological activity. It might serve as a lead compound in drug discovery, particularly if it exhibits interesting pharmacological properties.
Industry
In industry, this compound could be used in the production of specialty chemicals, polymers, or other advanced materials. Its unique properties might make it suitable for specific applications where traditional compounds are less effective.
作用机制
The mechanism of action of 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to changes in biological activity. Detailed studies would be required to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
Similar compounds might include other pyridine derivatives or cyclohexadienone analogs. Examples could be 2,6-dimethylpyridine or 4-hydroxycyclohexadienone.
Uniqueness
The uniqueness of 4-(1,2,6-Trimethylpyridin-4(1h)-ylidene)cyclohexa-2,5-dien-1-one lies in its specific substitution pattern and the combination of the pyridine and cyclohexadienone moieties. This unique structure could confer distinct chemical and physical properties, making it valuable for specific applications.
Conclusion
This compound is a compound with potential applications in various fields of science and industry. While detailed information on this specific compound may be limited, its unique structure and reactivity make it an interesting subject for further research and development.
属性
CAS 编号 |
6297-29-6 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC 名称 |
4-(1,2,6-trimethylpyridin-4-ylidene)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H15NO/c1-10-8-13(9-11(2)15(10)3)12-4-6-14(16)7-5-12/h4-9H,1-3H3 |
InChI 键 |
LDSXDRWWZDIPOT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C=CC(=O)C=C2)C=C(N1C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


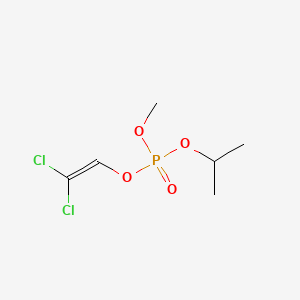
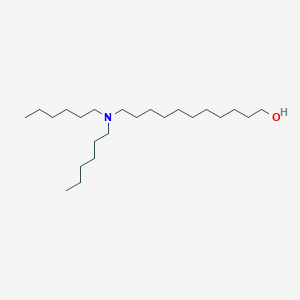
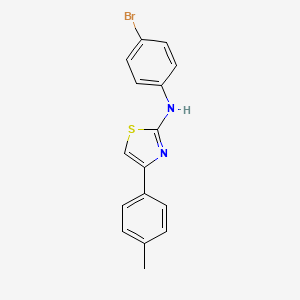
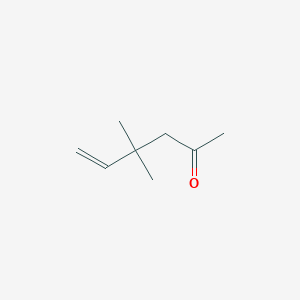
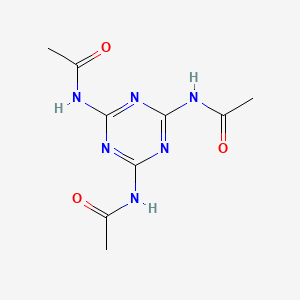
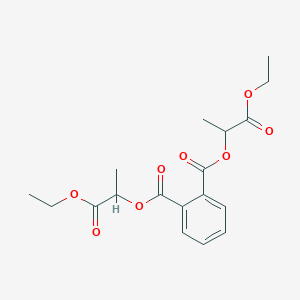

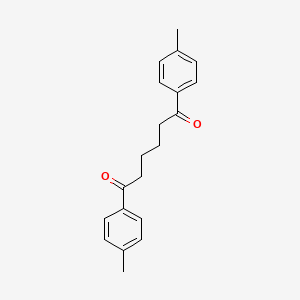
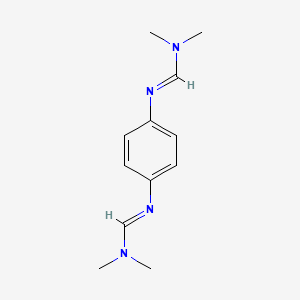
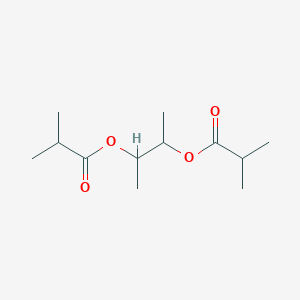
![N-benzyl-N-[3-(2,6-dimethylmorpholin-4-yl)-3-oxo-propyl]pyrazine-2-carboxamide](/img/structure/B14741244.png)
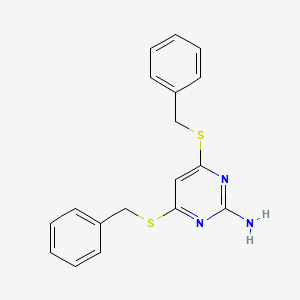
![N-Benzyl-N~2~-(butylcarbamoyl)-N-[(5-methylthiophen-2-yl)methyl]-N~2~-propan-2-ylglycinamide](/img/structure/B14741260.png)
